1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl groups at positions 1, 3, and 7, and the attachment of the 4-(trifluoromethyl)benzylthio group at position 5. Trifluoromethylation, which introduces a trifluoromethyl group into an organic compound, is a common procedure in organic chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various types of reactions, including nucleophilic and electrophilic substitutions .Scientific Research Applications
Microwave-assisted Synthesis
Research on microwave-assisted synthesis techniques has led to the efficient production of fused heterocycles incorporating the trifluoromethyl moiety. These methodologies enable the synthesis of derivatives with potential applications in pharmaceuticals and materials science due to their enhanced efficiency and selectivity (Shaaban, 2008).
Antimicrobial Activity
The synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and their evaluation for antimicrobial activities represents a significant application. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial properties. This research underscores the potential use of pyrimido[4,5-d]pyrimidine derivatives in developing new antimicrobial agents (Aksinenko et al., 2016).
Synthesis of Nucleoside Derivatives
The ability to synthesize nucleoside derivatives from pyrimido[4,5-d]pyrimidine-2,4-diones opens up applications in the development of novel chemotherapeutic agents. Nucleoside derivatives play a crucial role in antiviral and anticancer therapies, and the development of new synthetic routes for their production is of paramount importance (Nagarajan et al., 1997).
Green Chemistry Applications
Advancements in green chemistry have led to the development of new fused pyrimidinone derivatives, highlighting the importance of environmentally friendly synthetic routes. These procedures not only contribute to the sustainable production of pyrimido[4,5-d]pyrimidine derivatives but also explore their potential in various biological activities, including anticancer properties (Aly et al., 2018).
Properties
IUPAC Name |
1,3,7-trimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-9-21-13-12(15(25)24(3)16(26)23(13)2)14(22-9)27-8-10-4-6-11(7-5-10)17(18,19)20/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFRDFNUXDEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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